

L-Vinylglycine: A Comprehensive Technical Guide on its Biochemical Properties and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L-Vinylglycine*

Cat. No.: *B1582818*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Vinylglycine (LVG), a non-proteinogenic amino acid, has garnered significant attention in the scientific community for its potent and specific mechanism-based inhibition of a range of pyridoxal phosphate (PLP)-dependent enzymes.^{[1][2][3][4]} Its unique chemical structure, featuring a vinyl group attached to the α -carbon, underpins its reactivity and makes it a valuable tool for studying enzyme mechanisms and a lead compound in drug discovery.^{[3][5]} This technical guide provides an in-depth overview of the biochemical properties of **L-Vinylglycine**, its mechanism of action, and detailed experimental protocols for its study and application.

Physicochemical Properties

L-Vinylglycine is a white to off-white crystalline powder with good solubility in water.^[3] Key physicochemical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₄ H ₇ NO ₂	[3]
Molecular Weight	101.10 g/mol	[3]
CAS Number	70982-53-5	[3]
Appearance	White to off-white crystalline powder	[3]
Solubility	Soluble in water	[3]

Biochemical Properties and Mechanism of Action

L-Vinylglycine acts as a mechanism-based inhibitor, also known as a "suicide substrate," for a variety of PLP-dependent enzymes.[2][4] The catalytic cycle of these enzymes involves the formation of a Schiff base between the amino acid substrate and the PLP cofactor. In the presence of **L-Vinylglycine**, the enzyme initiates its normal catalytic process, abstracting the α -proton of LVG. This leads to a rearrangement of the double bond to form a highly reactive α,β -unsaturated imine intermediate.[6] This intermediate is then susceptible to nucleophilic attack by an active site residue, typically a lysine, resulting in the formation of a stable, covalent adduct and irreversible inactivation of the enzyme.[4][6]

The primary targets of **L-Vinylglycine** are enzymes involved in amino acid metabolism, most notably aminotransferases and synthases.[4][7][8]

Inhibition of Pyridoxal Phosphate (PLP)-Dependent Enzymes

L-Vinylglycine exhibits inhibitory activity against a range of PLP-dependent enzymes. The following table summarizes the available quantitative data on its inhibitory action.

Enzyme	Organism/Sou rce	Inhibition Type	Kinetic Parameters	Reference(s)
1-Aminocyclopropane-1-carboxylate (ACC) Synthase	Tomato	Mechanism-based	$k_{cat} = 1.8 \text{ s}^{-1}$, $K_m = 1.4 \text{ mM}$, $K_{inact} = 3.3 \text{ mM}$, $k_{max} = 0.1 \text{ min}^{-1}$	[9][10]
Aspartate Aminotransferase	Cytosolic and Mitochondrial	Irreversible	90% inactivation per catalytic cycle	[4][6]
Alanine Aminotransferase	Rat Hepatocytes	Irreversible (in vitro)	Weak inhibitor in intact cells	[7][11][12]
Kynurenine Aminotransferase	Hansenula schneggii (yeast)	Suicide inactivator	$K_{inact} = 3.33 \text{ mM}$	[2]
D-amino acid transaminase	-	Irreversible	-	[8]
L-amino acid oxidase	-	Irreversible	-	[8]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of **L-Vinylglycine**.

Enzyme Inhibition Assay: ACC Synthase

Objective: To determine the kinetic parameters of ACC synthase inhibition by **L-Vinylglycine**.

Materials:

- Purified ACC synthase
- S-Adenosyl-L-methionine (SAM) as the substrate

- **L-Vinylglycine**
- Pyridoxal 5'-phosphate (PLP)
- Assay buffer (e.g., 100 mM EPPS, pH 8.5, 10 μ M PLP)
- Microplate reader or spectrophotometer

Procedure:

- Prepare a reaction mixture containing the assay buffer, varying concentrations of the substrate SAM, and a fixed concentration of ACC synthase.
- Prepare a range of **L-Vinylglycine** concentrations.
- To initiate the reaction, add **L-Vinylglycine** to the reaction mixture.
- Monitor the reaction progress by measuring the formation of the product, 1-aminocyclopropane-1-carboxylic acid (ACC), over time. This can be done using a specific assay for ACC, such as the method described by Lizada and Yang.
- To determine the inactivation kinetics, pre-incubate the enzyme with various concentrations of **L-Vinylglycine** for different time intervals.
- At each time point, take an aliquot of the enzyme-inhibitor mixture and add it to a reaction mixture containing a saturating concentration of SAM to measure the remaining enzyme activity.
- Plot the natural logarithm of the remaining activity against the pre-incubation time to determine the pseudo-first-order rate constant of inactivation (k_{obs}) for each **L-Vinylglycine** concentration.
- Plot the reciprocal of k_{obs} against the reciprocal of the **L-Vinylglycine** concentration to determine the maximal rate of inactivation (k_{inact}) and the inhibitor concentration that gives half the maximal rate of inactivation (K_{I}).

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of **L-Vinylglycine** on a given cell line.

Materials:

- Cell line of interest (e.g., a cancer cell line)
- Complete cell culture medium
- **L-Vinylglycine**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
- Prepare a series of dilutions of **L-Vinylglycine** in complete cell culture medium.
- Remove the old medium from the wells and replace it with the medium containing different concentrations of **L-Vinylglycine**. Include a vehicle control (medium without LVG).
- Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).
- After the incubation period, add 10 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C.
- Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.

- Calculate the percentage of cell viability for each concentration relative to the control wells. Plot the percentage of viability against the log of the **L-Vinylglycine** concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Western Blot Analysis for Signaling Pathway Modulation

Objective: To investigate the effect of **L-Vinylglycine** on the phosphorylation status of key proteins in signaling pathways (e.g., MAPK/ERK or PI3K/Akt).

Materials:

- Cell line of interest
- **L-Vinylglycine**
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

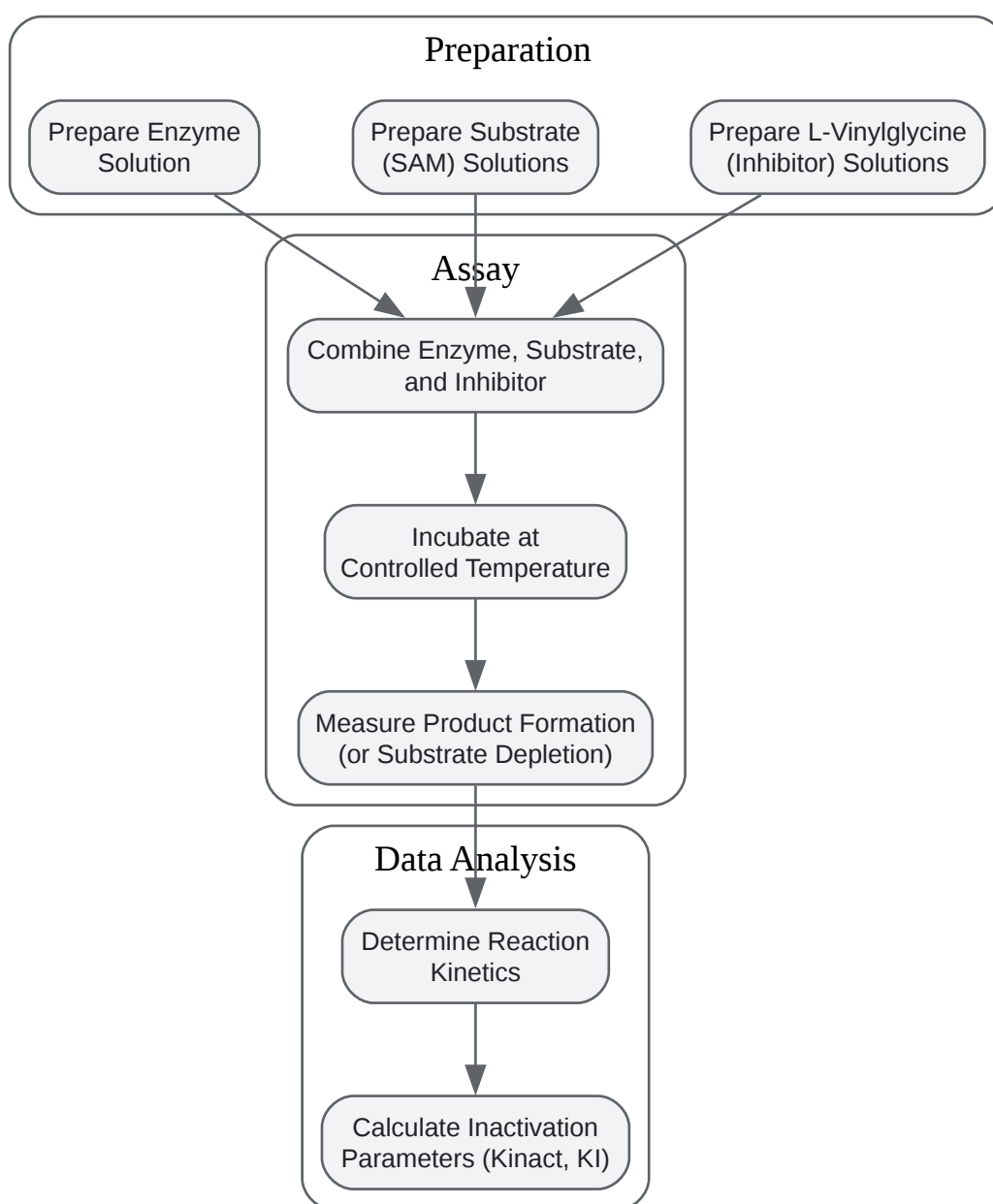
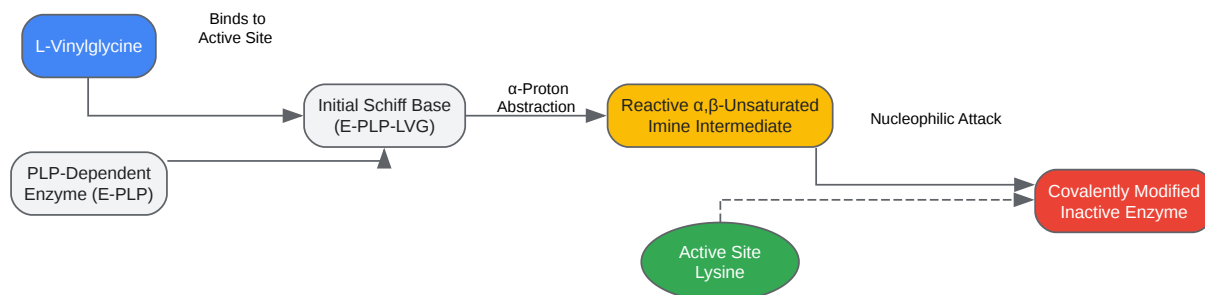
Procedure:

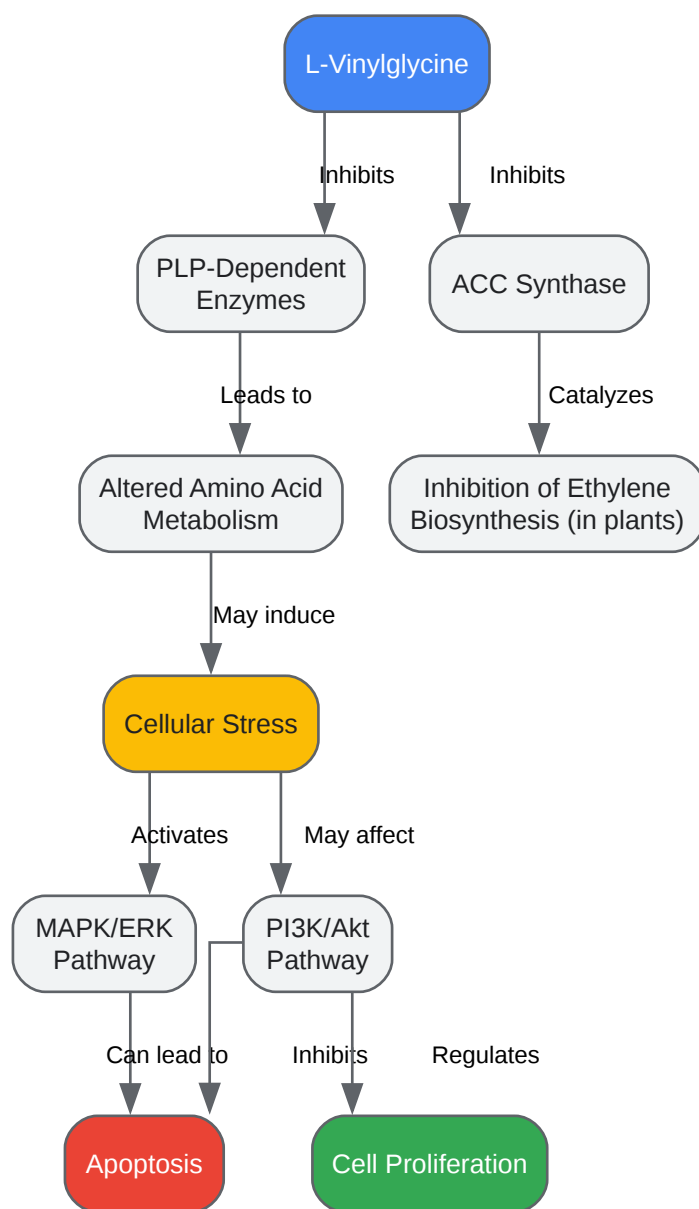
- Treat cells with **L-Vinylglycine** at various concentrations and for different time points.
- Lyse the cells using the cell lysis buffer and collect the protein lysates.

- Determine the protein concentration of each lysate using a protein assay.
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.
- Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and then add the chemiluminescent substrate.
- Capture the signal using an imaging system.
- To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a housekeeping protein (e.g., β -actin).
- Quantify the band intensities to determine the relative change in protein phosphorylation.

Visualizations: Signaling Pathways and Experimental Workflows

Mechanism of L-Vinylglycine Inactivation of a PLP-Dependent Enzyme





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biotoxicity.com [biotoxicity.com]

- 2. tandfonline.com [tandfonline.com]
- 3. Vinylglycine | C₄H₇NO₂ | CID 156126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Active-site labeling of aspartate aminotransferases by the beta,gamma-unsaturated amino acid vinylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 7. Selective inhibition of alanine aminotransferase and aspartate aminotransferase in rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. α -Vinyllic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 11. DOT Language | Graphviz [graphviz.org]
- 12. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- To cite this document: BenchChem. [L-Vinylglycine: A Comprehensive Technical Guide on its Biochemical Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582818#biochemical-properties-of-l-vinylglycine-as-a-non-proteinogenic-amino-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com